molecular formula C27H24N2O4 B2687877 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 897759-16-9

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2687877
CAS No.: 897759-16-9
M. Wt: 440.499
InChI Key: CDVVGXGFRIZUFA-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
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Biological Activity

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C27H24N2O4, with a molecular weight of 456.498 g/mol. Its structure features a quinoline moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC27H24N2O4
Molecular Weight456.498 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with quinoline structures showed enhanced activity against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Several studies have explored the antitumor properties of quinoline derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines such as breast cancer and glioblastoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:
A specific derivative was tested against glioblastoma cell lines, showing an IC50 value significantly lower than standard chemotherapeutic agents like etoposide. This suggests that the compound may offer a novel approach to cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

EnzymeActivity (IC50)
Acetylcholinesterase6.21 ± 0.52 μM
Butyrylcholinesterase3.04 ± 0.21 μM

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity: The compound likely binds to the active site of target enzymes (e.g., AChE), preventing substrate binding and subsequent catalysis.
  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties: Some studies suggest that quinoline derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

Properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-33-21-13-14-24-22(15-21)27(32)23(26(31)19-7-5-4-6-8-19)16-29(24)17-25(30)28-20-11-9-18(2)10-12-20/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVVGXGFRIZUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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